6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine
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Overview
Description
6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class of heterocyclic organic compounds. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmacologically active molecules. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Another pyrimidine derivative with similar structural features.
N-cyclopropyl-2-(2-fluorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with a similar core structure but different substituents.
Uniqueness
6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine is unique due to its specific combination of cyclopropyl and fluorophenyl groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H13F2N3 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13F2N3/c15-11-5-1-9(2-6-11)7-17-14-12(16)13(10-3-4-10)18-8-19-14/h1-2,5-6,8,10H,3-4,7H2,(H,17,18,19) |
InChI Key |
FLENLJPQXNMVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NCC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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